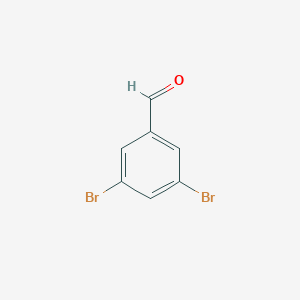

3,5-Dibromobenzaldéhyde

Vue d'ensemble

Description

3,5-Dibromobenzaldehyde: is an organic compound with the molecular formula C7H4Br2O . It is a dibrominated derivative of benzaldehyde, characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring. This compound is a white to light beige solid with a melting point of 84-88°C and a boiling point of approximately 287.2°C .

Applications De Recherche Scientifique

Chemistry

Building Block: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Biology

Antibacterial Agents: Derivatives of 3,5-dibromobenzaldehyde have been studied for their antibacterial properties.

Medicine

Anticancer Agents: Some derivatives have shown potential as anticancer agents.

Industry

Organic Light Emitting Diodes (OLEDs): Used in the synthesis of blue fluorescent dye derivatives for OLEDs.

Mécanisme D'action

Target of Action

3,5-Dibromobenzaldehyde is a versatile compound used as a building block in the synthesis of a wide range of biologically active compounds . .

Mode of Action

It has been used as a core in the synthesis of novel fluorophores with aggregation-induced emission effects (aie) . In this process, the compound interacts with other molecules to form a larger structure that exhibits unique optical properties .

Biochemical Pathways

3,5-Dibromobenzaldehyde is involved in several biochemical reactions, including Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents . These reactions suggest that the compound may affect various biochemical pathways, leading to diverse downstream effects.

Result of Action

The molecular and cellular effects of 3,5-Dibromobenzaldehyde’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of novel fluorophores, the compound contributes to the formation of structures with unique optical properties .

Analyse Biochimique

Biochemical Properties

It has been used as a reactant in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .

Molecular Mechanism

Its use in the synthesis of AIE fluorophores suggests that it may interact with biomolecules in a way that influences their fluorescence properties .

Dosage Effects in Animal Models

There is currently no available information on the effects of 3,5-Dibromobenzaldehyde at different dosages in animal models .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

-

From 1,3,5-tribromobenzene

-

From o-nitrobenzaldehyde

Industrial Production Methods:

Bromination of Benzaldehyde:

Analyse Des Réactions Chimiques

Types of Reactions:

-

Oxidation

Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.

Products: Oxidation of 3,5-dibromobenzaldehyde can yield 3,5-dibromobenzoic acid.

-

Reduction

Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.

Products: Reduction of 3,5-dibromobenzaldehyde can produce 3,5-dibromobenzyl alcohol.

-

Substitution

Reagents: Nucleophiles such as amines or thiols.

Common Reagents and Conditions

Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids to form carbon-carbon bonds.

Baylis-Hillman Reaction: Involves the use of tertiary amines as catalysts to form carbon-carbon bonds.

Comparaison Avec Des Composés Similaires

Similar Compounds

3,4-Dibromobenzaldehyde: Similar structure but with bromine atoms at the 3 and 4 positions.

4-Bromobenzaldehyde: Contains only one bromine atom at the 4 position.

3,5-Dichlorobenzaldehyde: Contains chlorine atoms instead of bromine at the 3 and 5 positions.

Uniqueness

Activité Biologique

3,5-Dibromobenzaldehyde (DBB) is an organic compound with the molecular formula C7H4Br2O, characterized by two bromine atoms at the 3 and 5 positions on the benzene ring. This compound has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and materials science. This article explores its biological activity, including antibacterial properties, potential anticancer effects, and applications in synthesizing biologically active compounds.

Chemical Structure:

- Molecular Formula: C7H4Br2O

- Melting Point: 84-88°C

- Boiling Point: Approximately 287.2°C

Synthesis Methods:

DBB can be synthesized through various methods including:

- Bromination of Benzaldehyde: Direct bromination leads to the formation of dibromobenzaldehyde.

- From 1,3,5-Tribromobenzene: A more complex synthesis route can involve tribromobenzene as a starting material.

Antibacterial Properties

DBB has shown significant antibacterial activity against various bacterial strains. Research indicates that derivatives of DBB exhibit varying degrees of effectiveness against Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Activity Assessment

A study evaluated the antibacterial effects of DBB derivatives against Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The results are summarized in Table 1.

| Compound | Minimum Inhibitory Concentration (MIC) |

|---|---|

| DBB | Moderate activity |

| Derivative 1 | Low activity |

| Derivative 2 | High activity against S. aureus |

| Control (Tetracycline) | Very high activity |

The presence of bromine substituents was found to enhance the antibacterial properties, suggesting a structure-activity relationship where halogen atoms increase biological efficacy .

Anticancer Potential

DBB has also been investigated for its potential as an anticancer agent. Derivatives synthesized from DBB have shown promise in inhibiting cancer cell proliferation.

Research Findings:

- Podophyllotoxin Mimetic Synthesis: DBB has been used to create mimetics of podophyllotoxin, a known anticancer compound. These derivatives have demonstrated cytotoxic effects on various cancer cell lines.

- Mechanism of Action: The anticancer activity may be attributed to the ability of DBB derivatives to induce apoptosis in cancer cells through mitochondrial pathways.

The biological activity of DBB can be attributed to several mechanisms:

- Interaction with Biomolecules: DBB's structure allows it to interact with various biological targets, influencing cellular processes.

- Fluorescence Properties: As a building block for novel fluorophores, DBB contributes to compounds with unique optical properties that may have applications in imaging and diagnostics.

Applications in Research and Industry

DBB serves as a crucial building block in organic synthesis, particularly in developing new pharmaceuticals and agrochemicals. Its role in synthesizing blue fluorescent dyes for organic light-emitting diodes (OLEDs) highlights its versatility beyond biological applications.

Propriétés

IUPAC Name |

3,5-dibromobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLDMZIXUGCGKMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1Br)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80347485 | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

263.91 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56990-02-4 | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56990-02-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,5-Dibromobenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the structure of DBB derivatives impact their fluorescence properties?

A2: Studies have shown that by altering the "rotor" attached to the DBB skeleton, the emission properties of the resulting AIEgens can be fine-tuned. For instance, increasing the conjugation of the rotor leads to a redshift in the emission, demonstrating a structure-property relationship. [] This tunability is crucial for designing AIEgens with specific applications.

Q2: Can DBB derivatives be used for sensing applications?

A3: Yes, research has indicated that DBB-based AIEgens exhibit a selective turn-on response to Arsenic (As3+), with detection limits below the EPA guidelines for drinking water. [] This highlights their potential as sensitive and selective probes for environmental monitoring.

Q3: Beyond AIEgens, what other applications utilize 3,5-Dibromobenzaldehyde as a starting material?

A3: 3,5-Dibromobenzaldehyde is a versatile building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:

- Ligands for metal complexes: DBB reacts with diamines to form tetradentate Schiff base ligands. These ligands readily coordinate with metal ions, creating complexes with potential applications in catalysis and materials science. []

- Pharmaceutical intermediates: DBB serves as a precursor in the multi-step synthesis of Ambroxol Hydrochloride impurities, highlighting its relevance to the pharmaceutical industry. []

- Monomers for polymers: Through Sonogashira coupling reactions, DBB derivatives can be transformed into rigid, multifunctional monomers. These monomers are then used to create novel polymers with specific properties. []

- Heterocyclic compounds: DBB plays a key role in synthesizing diverse heterocycles like dibenzo[b,j][1,10]phenanthrolines, expanding the range of accessible structures with potential biological activity. []

Q4: How does the presence of bromine atoms in 3,5-Dibromobenzaldehyde influence its reactivity?

A4: The two bromine atoms in DBB significantly influence its reactivity by:

- Facilitating metal-catalyzed couplings: The bromine atoms can readily undergo various metal-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules. []

Q5: Are there established analytical methods for characterizing 3,5-Dibromobenzaldehyde and its derivatives?

A5: Yes, researchers utilize various spectroscopic techniques to characterize DBB and its derivatives. These techniques include:

- NMR spectroscopy (1H NMR and 13C NMR): This method provides information about the structure and purity of the compounds. [, , ]

- FT-IR spectroscopy: This technique helps identify functional groups and analyze the vibrational modes of the molecules. []

- Mass spectrometry: This method determines the molecular weight and provides structural information. []

Q6: What computational chemistry approaches are used to study 3,5-Dibromobenzaldehyde and its derivatives?

A7: Density Functional Theory (DFT) calculations are widely employed to study the properties of DBB derivatives. [] These calculations provide insights into:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.